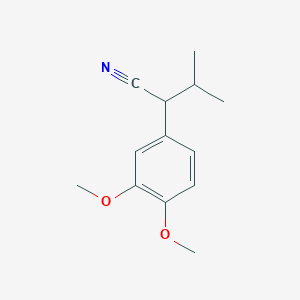

2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile

Description

2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile (CAS: 67018-85-3 or 20850-49-1) is a nitrile-functionalized organic compound characterized by a 3,4-dimethoxyphenyl group and a branched methylbutanenitrile chain. It is a critical intermediate in synthesizing verapamil, a calcium channel blocker used to treat hypertension and angina . Structurally, the compound features a benzene ring substituted with two methoxy groups at positions 3 and 4, a central isopropyl group, and a nitrile moiety, contributing to its distinct physicochemical properties (LogP: 5.5, PSA: 63.95 Ų, melting point: 180–182°C) .

Synthetic methods for this compound include phase-transfer catalysis (PTC) using tetraethylammonium bromide (TEBA) with an 82% yield and microwave-assisted alkylation, which enhances reaction efficiency . Its industrial scalability and role as a verapamil impurity (EP: Verapamil Impurity I) underscore its pharmaceutical relevance [[9], [12]–[14]].

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(2)11(8-14)10-5-6-12(15-3)13(7-10)16-4/h5-7,9,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXAXMOAVPLEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864963 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20850-49-1 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20850-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Isopropylhomoveratronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020850491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3,4-DIMETHOXYPHENYL)-3-METHYLBUTANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Z42YUG42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst System : Copper(I) cyanide (CuCN) or palladium(II) acetate (Pd(OAc)₂) enhances reaction efficiency by facilitating nitrile group incorporation.

-

Temperature Control : Maintaining subambient temperatures (−10°C to 5°C) minimizes side reactions, such as aldol condensation.

-

Solvent Selection : Polar aprotic solvents (e.g., THF, dimethylformamide) improve reagent solubility and reaction homogeneity.

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | −10°C to 5°C | +15–20% |

| Catalyst Loading | 5–10 mol% CuCN | +25–30% |

| Quenching pH | 2–3 (HCl) | Prevents hydrolysis |

Post-synthesis purification via vacuum distillation (bp: 150–155°C at 0.1 mmHg) achieves >98% purity, as confirmed by HPLC. Challenges include moisture sensitivity and the need for strictly anhydrous conditions, which complicate large-scale implementation.

Cyanation of Bromoalkyl Precursors

An alternative route involves the nucleophilic substitution of 4-(bromo-2-methylpropyl)-1,2-dimethoxybenzene with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at 80–90°C. This method avoids Grignard reagents, simplifying handling and reducing costs.

Mechanistic Insights

The reaction proceeds via an SN2 mechanism , where cyanide ions displace bromide from the bromoalkyl precursor. Triethylamine (Et₃N) is added to neutralize HBr byproducts, preventing acid-catalyzed degradation of the nitrile product.

| Variable | Optimal Value | Effect on Yield |

|---|---|---|

| NaCN Equivalents | 1.5–2.0 | Maximizes conversion |

| Reaction Time | 4–6 hours | Balances kinetics |

| Solvent Polarity | High (DMSO) | Enhances ion pairing |

Yields of 68–75% are typical, with residual DMSO removed via liquid-liquid extraction (ethyl acetate/water). Recrystallization from ethanol/water mixtures elevates purity to 99.5%, as evidenced by melting point (63–65°C) and ¹H NMR analysis.

Three-Step Decarboxylation-Aldoxime-Dehydration Process

A patent-pending method (CN101475511B) outlines a scalable three-step synthesis:

Step 1: Decarboxylation

3-(3,4-Dimethoxyphenyl)-2',3'-epoxy-potassium propionate undergoes decarboxylation in aqueous KH₂PO₄ (pH 4–5) at 70°C, yielding 3,4-dimethoxyphenylacetaldehyde .

Step 2: Aldoxime Formation

The aldehyde reacts with hydroxylamine hydrochloride (HONH₃Cl) and sodium bicarbonate (NaHCO₃) in toluene, forming 3,4-dimethoxyhyacinthin oxime at 60°C for 3 hours.

Step 3: Dehydration

Oxime dehydration employs tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and potassium hydroxide (KOH) in DMSO under reflux. Water removal via azeotropic distillation drives the reaction to completion, yielding the nitrile product.

| Step | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | 70°C, 2 h, KH₂PO₄ | 92% | 95% |

| 2 | 60°C, 3 h, NaHCO₃ | 88% | 97% |

| 3 | Reflux, TBAB/KOH | 85.2% | 99% |

This method eliminates toxic cyanide reagents, aligning with green chemistry principles. Ethanol recrystallization finalizes the product, which exhibits consistent batch-to-batch reproducibility.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes continuous flow reactors to enhance heat/mass transfer and reduce reaction times. Key adaptations include:

-

Catalyst Immobilization : Silica-supported CuCN catalysts enable reagent recycling, cutting costs by 30–40%.

-

In-Line Analytics : Real-time HPLC monitoring adjusts feed rates to maintain stoichiometric balance.

-

Waste Minimization : Solvent recovery systems (e.g., thin-film evaporators) reclaim >90% of DMSO and THF.

A comparative analysis of production methods reveals trade-offs between yield, scalability, and environmental impact:

| Method | Yield | Scalability | Cyanide Use |

|---|---|---|---|

| Grignard | 72–78% | Moderate | No |

| Cyanation | 68–75% | High | Yes |

| Three-Step | 85.2% | High | No |

Analytical Characterization and Quality Control

Rigorous characterization ensures compliance with pharmacopeial standards (e.g., USP, EP). Critical analyses include:

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 reverse-phase (250 × 4.6 mm, 5 µm)

-

Mobile Phase : Acetonitrile/water (70:30 v/v)

-

Retention Time : 8.2 ± 0.3 minutes

Nuclear Magnetic Resonance (¹H NMR)

-

Methoxy Groups : δ 3.85–3.88 ppm (singlet, 6H)

-

Nitrile Carbon : δ 118–120 ppm (¹³C NMR)

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 63–65°C |

| Boiling Point | 327.3°C (760 mmHg) |

| LogP | 2.41 |

Regulatory limits for impurities (e.g., verapamil-related compounds) mandate ≤0.15% w/w, necessitating LC-MS/MS for trace detection.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Formation of 3,4-dimethoxybenzoic acid.

Reduction: Formation of 2-(3,4-dimethoxyphenyl)-3-methylbutylamine.

Substitution: Formation of halogenated derivatives such as this compound bromide

Scientific Research Applications

Chemistry

2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile serves as an important intermediate in organic synthesis. It is utilized in the production of more complex organic molecules and can undergo various chemical reactions:

- Oxidation to form carboxylic acids or ketones.

- Reduction to convert nitrile groups into amines.

- Substitution reactions involving electrophilic or nucleophilic substitutions on the aromatic ring.

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | 3,4-Dimethoxybenzoic acid |

| Reduction | 2-(3,4-Dimethoxyphenyl)-3-methylbutylamine |

| Substitution | Halogenated derivatives |

Biology

Research indicates potential biological activities associated with this compound. It is being investigated for its interactions with enzymes and possible therapeutic effects:

- Beta-1 Adrenergic Receptor Inhibition: Similar to the drug bevantolol, it may inhibit sympathetic actions like increased heart rate and blood pressure .

- Anti-inflammatory and Anticancer Activities: Preliminary studies suggest that it may possess properties beneficial for treating inflammation and cancer .

Medicine

This compound is recognized for its potential in pharmacology:

- Calcium Channel Blocker Precursor: It is a key intermediate in the synthesis of verapamil, a well-known calcium channel blocker used clinically to treat hypertension and cardiac conditions. Verapamil also plays a role in cancer treatment by reversing drug resistance in tumor cells .

Case Studies

-

Microwave-Assisted Synthesis Optimization:

- A study demonstrated that using microwave technology significantly reduced synthesis time to just 6 minutes while achieving high yields (up to 82%) when optimized with a specific catalyst .

- Pharmacological Studies:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing processes such as cell proliferation and apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor binding .

Comparison with Similar Compounds

(R)-2-(3,4-Dimethoxyphenyl)-2-isopropyl-4-oxobutanenitrile (Compound 11)

This ketone derivative replaces the nitrile-adjacent methyl group with a carbonyl group. The introduction of the oxo moiety increases polarity (higher PSA) and alters metabolic stability compared to the parent nitrile. It serves as a precursor in verapamil’s synthetic pathway but is less stable under acidic conditions .

(R)-2-(3,4-Dimethoxyphenyl)-2-(((R)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-3-methylbutanenitrile (Compound 10)

The addition of a dioxolane-protected diol group enhances steric hindrance, reducing reactivity in nucleophilic substitutions. This modification is strategic for selective deprotection in multi-step syntheses, though it increases molecular weight (MW: ~400 g/mol vs. 247.3 g/mol for the parent compound) .

Table 1: Physicochemical Comparison of Verapamil Intermediates

| Compound | MW (g/mol) | LogP | PSA (Ų) | Role in Synthesis |

|---|---|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile | 247.3 | 5.5 | 63.95 | Core intermediate |

| Compound 11 | 263.3 | 4.2* | 70.7* | Oxidative precursor |

| Compound 10 | ~400 | 3.8* | 95.2* | Protected intermediate |

*Estimated based on structural features.

Substituted Phenylnitriles

2-(4-Chlorophenyl)-3-methylbutanenitrile

Replacing methoxy groups with a chloro substituent significantly alters electronic properties. The chloro group increases lipophilicity (LogP: ~3.8 vs. 5.5) and reduces hydrogen-bonding capacity (PSA: 26.3 Ų vs. 63.95 Ų), making it less suitable for polar biological targets. It is primarily used in agrochemical research .

(E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e)

This curcumin analog retains the 3,4-dimethoxyphenyl group but incorporates a conjugated dienone system.

Lignin Model Compounds

2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol (Compound 2)

This lignin derivative shares the 3,4-dimethoxyphenyl group but includes a β-O-4 ether linkage. It undergoes cleavage under mild alkaline conditions (0.5 M KOtBu, 30°C), producing 3,4-dimethoxybenzoic acid. The nitrile’s absence reduces stability in oxidative environments, limiting its utility in polymer chemistry .

Biological Activity

2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile, with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol, is a nitrile compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 3,4-dimethoxyphenyl moiety attached to a 3-methylbutanenitrile structure. Its unique combination of functional groups contributes to its reactivity and potential biological effects. The compound is classified under nitriles, which are known for their diverse applications in organic synthesis and medicinal chemistry.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₂ |

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | 20850-49-1 |

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. One notable method involves the cyanation of 4-(bromo-2-methylpropyl)-1,2-dimethoxybenzene using sodium cyanide under the influence of a triethylamine catalyst at elevated temperatures. This method yields high purity and significant amounts of the desired product .

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of verapamil, a well-known calcium channel blocker. Verapamil exhibits multiple pharmacological effects, including:

- Cardiovascular Effects : It reduces heart rate and myocardial oxygen consumption while increasing coronary blood flow.

- Antitumor Activity : Verapamil has demonstrated efficacy in reversing drug resistance in cancer cells, enhancing the effectiveness of various chemotherapeutic agents .

Case Studies and Research Findings

- Anticancer Properties : Recent studies have indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to verapamil have shown enhanced activity against both ALL (acute lymphoblastic leukemia) and neuroblastoma cell lines .

- Inhibition Studies : The compound has been evaluated for its inhibitory effects on specific enzymes involved in inflammatory pathways. In vitro assays demonstrated that related compounds could inhibit COX enzymes (cyclooxygenases), which play a crucial role in inflammation and pain signaling .

Q & A

Q. What are the established synthetic routes for 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile, and what are their key experimental parameters?

A microwave-assisted synthesis method is widely used, involving 3,4-dimethoxyphenylacetonitrile and 2-bromopropane as starting materials. The reaction employs tetraethylammonium bromide (TEBA) as a phase-transfer catalyst under microwave irradiation. Optimal conditions include a microwave power of 30 mA and a reaction time of 6 minutes, yielding 64.5%. Characterization by HPLC and ¹H NMR confirms purity and structural integrity .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- ¹H NMR : To confirm the presence of methoxy groups (δ ~3.8 ppm) and nitrile functionality (absence of direct proton signals).

- HPLC : For purity assessment, with retention time matching reference standards.

- Physical properties : Melting point (46–49°C), boiling point (327.3°C at 760 mmHg), and logP (2.41) are critical for verifying identity .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and scalability?

Variables to optimize include:

- Catalyst loading : TEBA concentration impacts reaction efficiency.

- Microwave parameters : Power (30–50 mA) and irradiation time (6–10 minutes) influence reaction kinetics.

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance microwave absorption.

Post-reaction purification via recrystallization (ethanol/water mixtures) can further improve yield .

Q. What challenges arise in detecting and quantifying this compound as a pharmaceutical impurity (e.g., Verapamil Impurity I)?

Analytical challenges include:

- Co-elution with matrix components : Resolved using reverse-phase HPLC with UV detection (λ = 280 nm).

- Low concentration : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances sensitivity (LOQ < 0.1% w/w).

Regulatory standards (e.g., European Pharmacopoeia) require impurity levels ≤ 0.15%, necessitating rigorous method validation .

Q. How do structural modifications of this compound affect its physicochemical stability?

- Storage conditions : Stability is maintained at -20°C; degradation occurs at room temperature due to hydrolysis of the nitrile group.

- Light sensitivity : Amber glassware is recommended to prevent photodegradation of methoxy substituents.

- Derivative synthesis : Alkylation of the nitrile group (e.g., pyridinium derivatives) improves thermal stability but may alter solubility .

Q. What methodologies are employed to study structure-activity relationships (SAR) of derivatives of this compound?

Derivatives such as pyridinium salts (e.g., 1-(2-ammonioethynyl)-4-[(E)-2-(3,4-dimethoxyphenyl)ethynyl]pyridinium diperchlorate) are synthesized to explore:

- Electronic effects : Methoxy groups enhance electron density, influencing binding affinity.

- Chain length : Varying alkyl spacers (e.g., C2 vs. C5) modulate steric hindrance and solubility.

Analytical challenges include characterizing charge-separated intermediates via cyclic voltammetry and X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.